REACTION_CXSMILES
|
[C:1]1(S(N)(=O)=O)C=CC=CC=1.[CH2:11]([NH2:19])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].CC[O-].[Na+].S(=O)(=O)(O)O.[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[CH3:1][NH:19][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3,5.6|
|
Name
|
|
Quantity
|
523 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
ethanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
1400 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
560 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
concentrated aqueous solution
|
Quantity
|
3500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
While agitating the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The ethanol is then eliminated by distillation
|
Type
|
TEMPERATURE
|
Details
|
maintaining its temperature at 100°-110° C.
|
Type
|
ADDITION
|
Details
|
there are introduced over a one hour period 385 cc of methyl sulfate
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the mineral salts formed
|
Type
|
CUSTOM
|
Details
|
are removed by filtration
|
Type
|
ADDITION
|
Details
|
There are then added to the filtrate 1500 cc of a concentrated aqueous solution of NaOH
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is decanted
|
Type
|
WASH
|
Details
|
the xylenic phase is washed 4 times with 1000 cc of water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
is then extracted three times with 2000 cc of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is then washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Type
|
DISTILLATION
|
Details
|
the fraction distilling at 45°-50° C. under 0.2 mm Hg
|
Type
|
CUSTOM
|
Details
|
is recovered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |